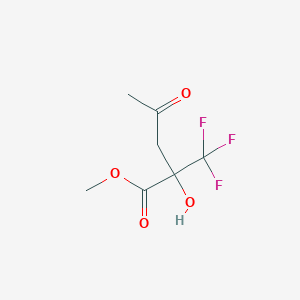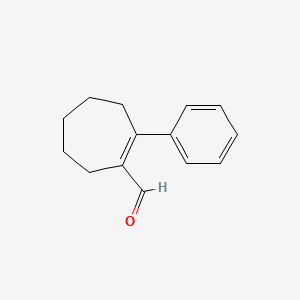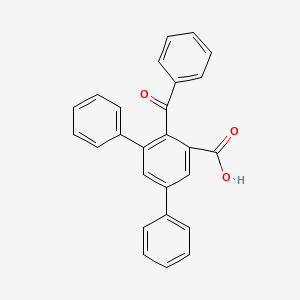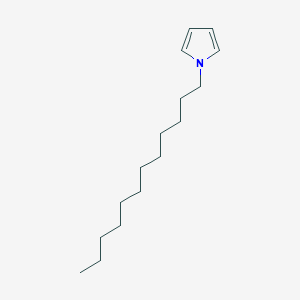
1-Dodecyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with dodecyl bromide in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of this compound .
Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves the treatment of furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide . This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrole ring .
Applications De Recherche Scientifique
1-Dodecyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-dodecyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound, pyrrole, lacks the dodecyl group and has different chemical properties.
N-Methylpyrrole: Similar to 1-dodecyl-1H-pyrrole but with a methyl group instead of a dodecyl group.
N-Phenylpyrrole: Contains a phenyl group attached to the nitrogen atom of the pyrrole ring.
Uniqueness: this compound is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of amphiphilic molecules and surfactants .
Propriétés
Numéro CAS |
127691-88-7 |
|---|---|
Formule moléculaire |
C16H29N |
Poids moléculaire |
235.41 g/mol |
Nom IUPAC |
1-dodecylpyrrole |
InChI |
InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3 |
Clé InChI |
RGKHJCJLLHLXDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
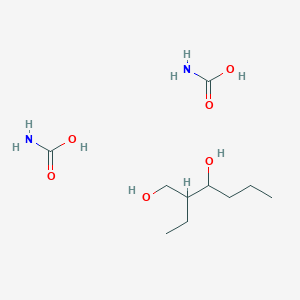
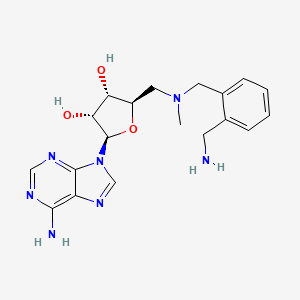

![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
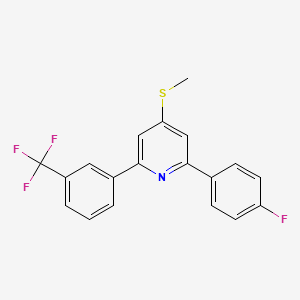
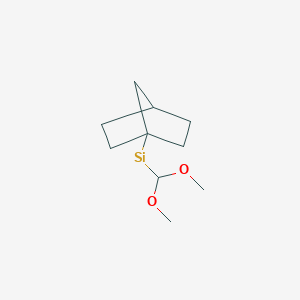

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)

